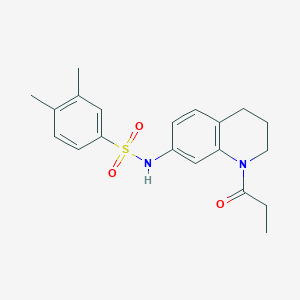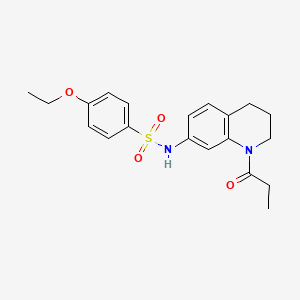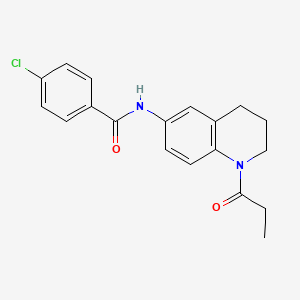
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, commonly referred to as CPTPQA, is a small molecule that has been of interest to the scientific community for its potential applications in various fields. CPTPQA is a derivative of a quinoline, a class of heterocyclic compounds that are known to possess a range of biological activities. CPTPQA has been found to be a potent inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been found to have anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. In
Aplicaciones Científicas De Investigación
CPTPQA has been studied for its potential applications in various scientific research fields due to its ability to inhibit various enzymes. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been studied for its potential use as a tool for investigating the structure and function of enzymes and other proteins.
Mecanismo De Acción
CPTPQA is believed to act as an inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. It is thought to bind to the active site of the enzyme and block its activity, thus preventing the production of inflammatory mediators. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and is believed to act by blocking the activity of other enzymes involved in these processes.
Biochemical and Physiological Effects
CPTPQA has been found to have a range of biochemical and physiological effects. It has been found to be a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), an enzyme involved in inflammation. In addition, CPTPQA has been found to possess anti-cancer and anti-inflammatory activities, and has been studied for its potential use in the treatment of various diseases. It has also been found to have antioxidant and neuroprotective effects, and has been studied for its potential use in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTPQA is a small molecule that is relatively easy to synthesize and is commercially available. This makes it an attractive option for use in laboratory experiments. However, it is important to note that CPTPQA has a relatively short shelf life, and must be stored in a cool, dry place to ensure its stability. In addition, CPTPQA is a potent inhibitor of cyclooxygenase-2 (2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide), and thus must be used with caution in experiments involving this enzyme.
Direcciones Futuras
The potential applications of CPTPQA are still being explored, and there are a number of potential future directions for research. These include further investigation into its potential use as an anti-cancer and anti-inflammatory agent, as well as its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to explore the potential of CPTPQA as a tool for investigating the structure and function of enzymes and other proteins. Finally, further research is needed to explore the potential of CPTPQA for use in drug delivery systems.
Métodos De Síntesis
CPTPQA can be synthesized from commercially available 4-chlorophenol and 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-yl acetate. The synthesis reaction involves the condensation of the two compounds in an aqueous medium in the presence of an acid catalyst, such as hydrochloric acid. The reaction yields CPTPQA as the main product, with some side products. The purity of the product can be determined by thin-layer chromatography (TLC).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-20(25)23-11-3-4-14-12-16(7-10-18(14)23)22-19(24)13-26-17-8-5-15(21)6-9-17/h5-10,12H,2-4,11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGVFNDBYLDELN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-N-{4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6570253.png)








